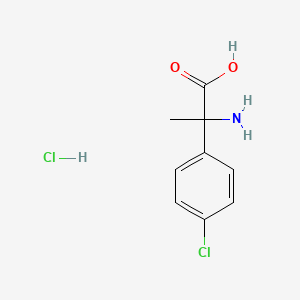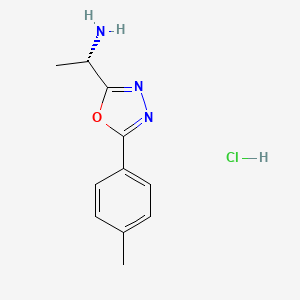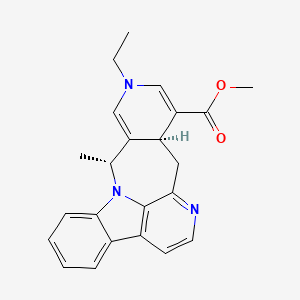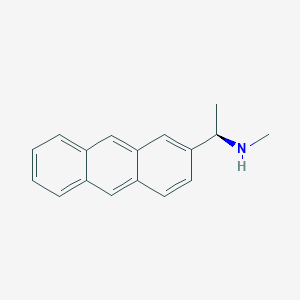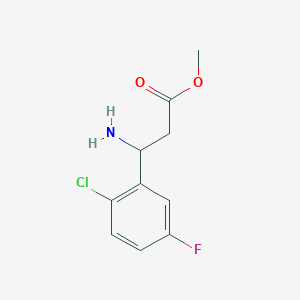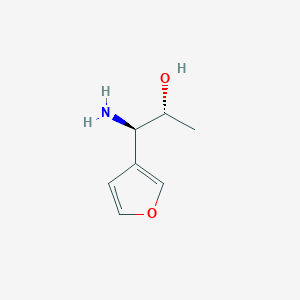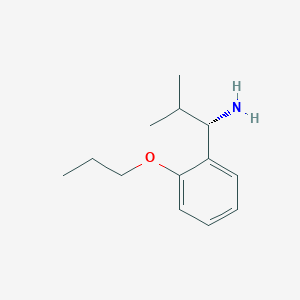
(S)-2-Methyl-1-(2-propoxyphenyl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Methyl-1-(2-propoxyphenyl)propan-1-amine is a chiral amine compound with a specific stereochemistry It is characterized by the presence of a propoxy group attached to a phenyl ring, which is further connected to a propan-1-amine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methyl-1-(2-propoxyphenyl)propan-1-amine can be achieved through several methods. One common approach involves the use of chiral catalysts to induce the desired stereochemistry. The synthesis typically starts with the preparation of the propoxyphenyl intermediate, which is then subjected to amination reactions to introduce the amine group. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or nickel complexes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing waste. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Methyl-1-(2-propoxyphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is a typical reducing agent.
Substitution: Conditions often involve the use of Lewis acids like aluminum chloride for halogenation reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-Methyl-1-(2-propoxyphenyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme studies.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-2-Methyl-1-(2-propoxyphenyl)propan-1-amine involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at various receptor sites, depending on its structure and functional groups. The pathways involved may include modulation of neurotransmitter release or inhibition of specific enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-2-Methyl-1-(2-propoxyphenyl)propan-1-amine
- 2-Methyl-1-(2-methoxyphenyl)propan-1-amine
- 2-Methyl-1-(2-ethoxyphenyl)propan-1-amine
Uniqueness
(S)-2-Methyl-1-(2-propoxyphenyl)propan-1-amine is unique due to its specific stereochemistry and the presence of the propoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Eigenschaften
Molekularformel |
C13H21NO |
|---|---|
Molekulargewicht |
207.31 g/mol |
IUPAC-Name |
(1S)-2-methyl-1-(2-propoxyphenyl)propan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-4-9-15-12-8-6-5-7-11(12)13(14)10(2)3/h5-8,10,13H,4,9,14H2,1-3H3/t13-/m0/s1 |
InChI-Schlüssel |
KLAABHRCOSGLFS-ZDUSSCGKSA-N |
Isomerische SMILES |
CCCOC1=CC=CC=C1[C@H](C(C)C)N |
Kanonische SMILES |
CCCOC1=CC=CC=C1C(C(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


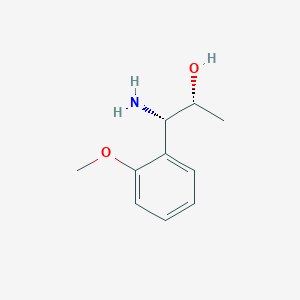
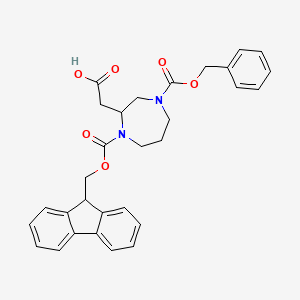
![Ethyl 3-amino-5-(trifluoromethyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate](/img/structure/B13044307.png)
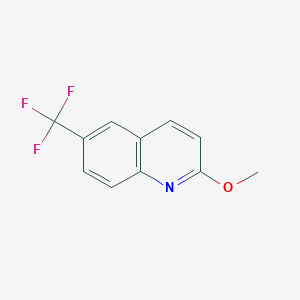
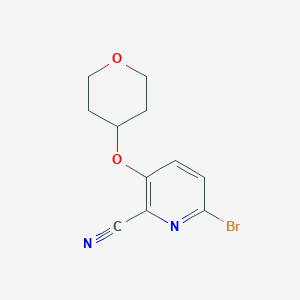
![tert-butyl N-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B13044323.png)

